

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B1396089

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one**

Authored by: A Senior Application Scientist

Abstract

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one (also known as 6,8-Difluoro-1-tetralone) is a fluorinated organic intermediate of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the aromatic ring profoundly influences the molecule's electronic character, metabolic stability, and lipophilicity.^[1] These modifications make it a valuable building block for the synthesis of complex pharmaceutical agents, including kinase inhibitors and anticancer compounds.^[2] This guide provides a comprehensive overview of its core physical and chemical properties, outlines protocols for its characterization, and discusses its stability and handling, offering field-proven insights for researchers in drug development and organic synthesis.

Molecular Identity and Structural Characteristics

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity. **6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one** belongs to the tetralone family, a class of compounds featuring a partially hydrogenated naphthalene core with a ketone

functional group.[3] The defining feature of this specific analogue is the vicinal difluoro substitution at positions 6 and 8.

Table 1: Core Compound Identifiers

Identifier	Value	Source
IUPAC Name	6,8-difluoro-3,4-dihydronaphthalen-1(2H)-one	N/A
CAS Number	895534-38-0	[4]
Molecular Formula	C ₁₀ H ₈ F ₂ O	[5]
Molecular Weight	182.17 g/mol	[5]
Canonical SMILES	<chem>C1CC2=C(C(=CC(=C2)F)F)C(=O)C1</chem>	N/A

| InChI Key| JDIYLARKCSUHBH-UHFFFAOYSA-N |[2] |

The presence of the C-F bonds is critical. The high bond-dissociation energy of the C-F bond often serves to block metabolic soft spots in a drug candidate, potentially reducing clearance and improving bioavailability.[6] Furthermore, the strong electron-withdrawing nature of fluorine modulates the acidity of adjacent protons and influences the molecule's binding affinity to biological targets.[2]

Physicochemical and Spectroscopic Profile

A quantitative understanding of a compound's physical properties is essential for designing synthetic routes, purification strategies, and formulation studies.

Table 2: Summary of Physical Properties

Property	Value/Description	Notes
Appearance	White to off-white crystalline powder or solid.	Based on typical appearance of similar tetralones.
Boiling Point	Predicted: 260.6 ± 40.0 °C	This is a computed value for the isomeric 6,8-Difluoro-2-tetralone.[7]
Topological Polar Surface Area	17.1 Å ²	Computed value for the isomeric 6,8-Difluoro-2-tetralone.[5]

| Complexity | 217 | Computed value for the isomeric 6,8-Difluoro-2-tetralone.[5] |

Spectroscopic Characterization

Spectroscopic analysis validates the structure and purity of the compound. While specific spectra for this exact CAS number require direct acquisition, the expected features can be reliably predicted. Commercial suppliers confirm the availability of key spectral data for this compound.[8]

- ¹H NMR:** The proton NMR spectrum would be expected to show distinct signals for the aliphatic protons on the tetralone ring, typically in the 2.0-3.5 ppm range. The aromatic protons would appear further downfield, with their chemical shifts and coupling patterns influenced by the fluorine substituents.
- ¹³C NMR:** The carbon spectrum would show a characteristic signal for the carbonyl carbon (C=O) around 190-200 ppm. Carbons bonded to fluorine will exhibit large C-F coupling constants, a hallmark of fluorinated aromatics.
- IR Spectroscopy:** The infrared spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically found between 1680-1700 cm⁻¹. C-F bond stretches will also be present, usually in the 1000-1400 cm⁻¹ region.
- Mass Spectrometry (MS):** The mass spectrum will show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule (182.0543). The fragmentation pattern can

provide further structural confirmation.

Chemical Stability, Handling, and Storage

Chemical Stability

The stability of **6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one** is governed by two primary structural features: the fluorinated aromatic ring and the tetralone core.

- **Fluorine Substitution:** The C-F bonds are exceptionally strong and generally resistant to cleavage under physiological conditions.^[6] This high stability is a key reason for incorporating fluorine into drug candidates.^[9] Fluorination can enhance metabolic stability and improve the pharmacokinetic profile of active pharmaceutical ingredients (APIs).^[1]
- **Tetralone Core:** The ketone functionality introduces potential reactivity. The α -protons are enolizable, which could lead to racemization if a chiral center is present at the C2 position. The ketone itself can be a site for nucleophilic attack.^[10]

Overall, the compound is stable under standard laboratory conditions but should be protected from strong reducing agents, strong bases, and prolonged exposure to heat.

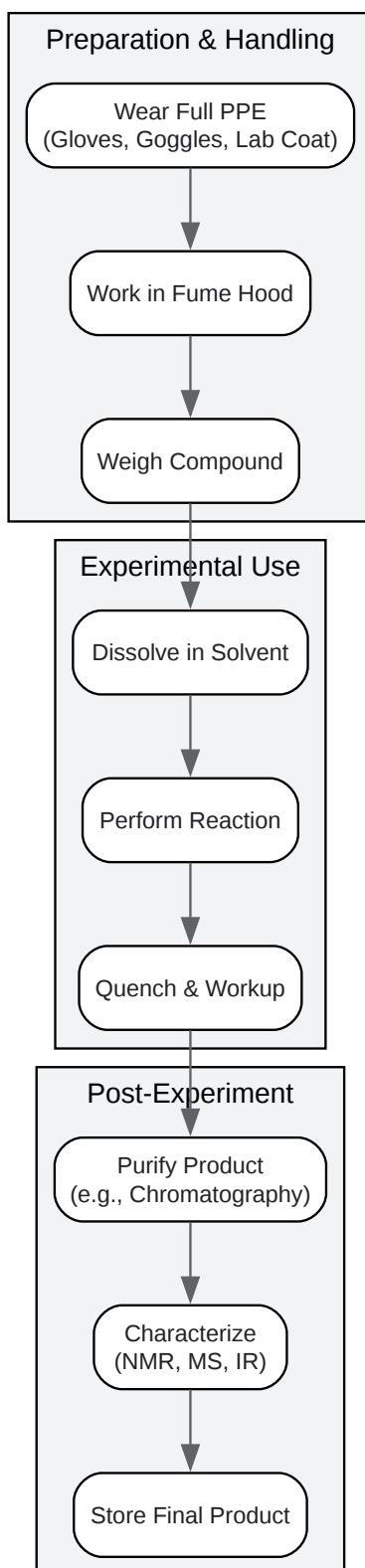
Laboratory Handling and Storage Protocol

Proper handling is crucial to ensure researcher safety and maintain compound integrity. The following protocols are based on safety data sheets for structurally related tetralones.^{[11][12]}^[13]

Experimental Protocol: Standard Handling Procedure

- **Engineering Controls:** Always handle the compound within a certified chemical fume hood to avoid inhalation of dust or vapors.^[11]
- **Personal Protective Equipment (PPE):** Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields (compliant with EN 166 standards).^[11]
- **Dispensing:** When weighing or transferring the solid, use appropriate tools to minimize dust generation. Avoid creating fine powders in the open air.

- **Spill Management:** In case of a spill, contain the material and collect it using a wet-brushing method or a HEPA-filtered vacuum cleaner. Avoid dry sweeping.^[14] Place waste in a suitable, sealed container for disposal.
- **Storage:** Keep the container tightly closed and store in a cool, dry, and well-ventilated place.^{[11][12]}



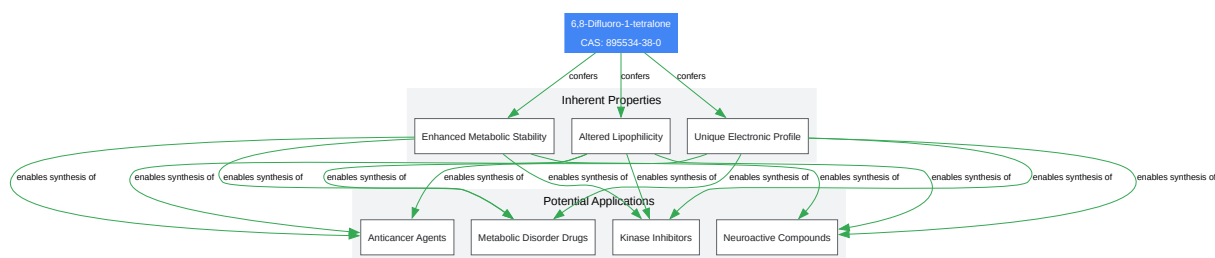
[Click to download full resolution via product page](#)

Caption: General laboratory workflow for handling and utilizing a chemical intermediate.

Role in Drug Discovery and Organic Synthesis

6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one is not typically an active pharmaceutical ingredient itself but rather a crucial starting material or intermediate.[2] Its value lies in the unique structural and electronic properties it imparts to a final target molecule.

- **Scaffold for Complex Molecules:** The tetralone core provides a rigid, three-dimensional framework that is useful for orienting functional groups in specific vectors for optimal interaction with protein binding sites.[3]
- **Modulation of Pharmacokinetics:** As previously noted, the difluoro substitution pattern is a strategic choice to enhance metabolic stability.[1][2] This can lead to improved drug half-life and bioavailability.
- **Synthesis of Bioactive Compounds:** Tetralone derivatives are precursors to a wide range of therapeutically relevant compounds, including antidepressants, anticancer agents, and treatments for neurodegenerative diseases like Alzheimer's.[3] For instance, tetralones have been used to synthesize dopaminergic agonists and potent inhibitors of enzymes like Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1), a target for metabolic disorders.[7][10]



[Click to download full resolution via product page](#)

Caption: Relationship between the compound's properties and its applications.

Safety and Hazard Profile

While a specific Safety Data Sheet (SDS) for **6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one** is not widely published, data from the parent compound 1-tetralone and its isomers provide a reliable basis for a hazard assessment.

Table 3: GHS Hazard Information (Based on Analogues)

Hazard Class	Statement	Precautionary Codes	Source
Acute Toxicity	H302: Harmful if swallowed.	P264, P270, P301+P312	[15]
Skin Irritation	H315: Causes skin irritation.	P280, P302+P352	[5][14]
Eye Irritation	H319: Causes serious eye irritation.	P280, P305+P351+P338	[5][14]

| Respiratory Irritation| H335: May cause respiratory irritation. | P261, P304+P340 |[5] |

First Aid Measures:

- In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[11][12]
- In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[11][12]
- If inhaled: Remove to fresh air. If breathing is difficult, give oxygen.[11]
- If swallowed: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting.[12][14] Call a poison center or doctor if you feel unwell.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. myuchem.com [myuchem.com]
- 2. 6,8-Difluoro-2-tetralone (843644-23-5) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 6,8-DIFLUORO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE | 895534-38-0 [chemicalbook.com]
- 5. 6,8-Difluoro-2-tetralone | C₁₀H₈F₂O | CID 4076431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 843644-23-5 | 6,8-Difluoro-2-tetralone [fluoromart.com]
- 8. 6,8-DIFLUORO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE(895534-38-0) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-one physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1396089#6-8-difluoro-1-2-3-4-tetrahydronaphthalen-1-one-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com